myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt
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Overview
Description
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is a naturally occurring inositol phosphate compound. It is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cell signaling and regulation. This compound is known for its ability to stimulate the mobilization of intracellular calcium ions, making it significant in various biological processes .
Mechanism of Action
Target of Action
The primary target of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the Inositol (1,4,5)P3 receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
This compound interacts with its target by stimulating the mobilization of intracellular calcium . It is suggested that this compound may recognize and exhibit its calcium-releasing activity through the Inositol (1,4,5)P3 receptor .
Biochemical Pathways
This compound largely acts as an intermediate in the biochemical pathway. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetrakisphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate . These inositol pentaphosphates can be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, or phytic acid, which serves diverse roles in eukaryotic tissues .
Result of Action
The result of the action of this compound is the release of intracellular calcium . This release of calcium can have various effects depending on the cell type and the physiological context.
Action Environment
The action of this compound is influenced by the intracellular environment. For example, it is described to accumulate in angiotensin II-stimulated cells
Biochemical Analysis
Biochemical Properties
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is involved in several biochemical reactions. It accumulates in cells stimulated by angiotensin II and is known to stimulate the release of intracellular calcium ions. This compound interacts with the inositol (1,4,5)P3 receptor, which is a key player in calcium signaling pathways. The interaction between this compound and the inositol (1,4,5)P3 receptor facilitates the release of calcium ions from intracellular stores, thereby influencing various cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stimulate the release of intracellular calcium ions plays a crucial role in these processes. For instance, in SH-SY5Y cells, this compound has been shown to mobilize intracellular calcium, which is essential for various cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the inositol (1,4,5)P3 receptor. This interaction leads to the release of calcium ions from intracellular stores. The compound acts as a second messenger in cellular signaling pathways, regulating a wide array of cellular functions. The binding of this compound to the inositol (1,4,5)P3 receptor triggers a cascade of events that result in the mobilization of calcium ions, which in turn influences various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and has a shelf life of at least five years . Over time, the compound’s ability to stimulate the release of intracellular calcium ions may be affected by factors such as degradation and changes in its chemical structure. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of calcium signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively stimulates the release of intracellular calcium ions without causing adverse effects. At higher dosages, there may be toxic or adverse effects, such as disruptions in calcium homeostasis and cellular function. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase, which converts it to inositol-1,3,4,5,6-pentaphosphate. This compound can also be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, which plays diverse roles in eukaryotic tissues. The involvement of this compound in these metabolic pathways highlights its importance in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within cells. The distribution of this compound within cells is crucial for its function in calcium signaling and other cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is essential for its role in regulating calcium signaling and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired tetrakis-phosphate structure. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of phosphate groups at the 1,3,4, and 6 positions of the inositol ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. These reactors maintain precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to the inositol ring.
Hydrolysis: Breaking down of phosphate groups under acidic or basic conditions.
Complexation: Formation of complexes with metal ions, which can affect its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphoric acid: For phosphorylation reactions.
Hydrochloric acid or sodium hydroxide: For hydrolysis reactions.
Metal salts (e.g., calcium chloride): For complexation reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of myo-inositol and metal-inositol complexes. These products have distinct biological activities and can be used in different research applications .
Scientific Research Applications
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates and as a reagent in studying phosphorylation reactions.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of intracellular calcium levels.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation, such as neurodegenerative disorders.
Industry: Utilized in the production of specialized chemicals and as a component in biochemical assays
Comparison with Similar Compounds
Similar Compounds
- myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt
- myo-Inositol 1,4,5-tris-phosphate trisodium salt
- myo-Inositol 1,2,3,4,5,6-hexakisphosphate dodecasodium salt
Uniqueness
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities compared to other inositol phosphates. Its ability to selectively mobilize calcium ions through the inositol (1,4,5)P3 receptor sets it apart from other similar compounds that may have different receptor affinities and signaling properties .
Properties
IUPAC Name |
azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H40N8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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